molecular formula C6H12ClNO2S B1375887 Butyl [(chlorosulfanyl)methyl]carbamate CAS No. 64831-38-5

Butyl [(chlorosulfanyl)methyl]carbamate

Cat. No.: B1375887
CAS No.: 64831-38-5
M. Wt: 197.68 g/mol
InChI Key: ADTJKNZWOPGDLD-UHFFFAOYSA-N
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Description

Butyl [(chlorosulfanyl)methyl]carbamate is a synthetic carbamate derivative characterized by a chlorosulfanyl (-SCl) functional group attached to a methylene bridge, which is further bonded to a carbamate moiety (O=C(NH)OBu). This compound’s structure combines the reactivity of the chlorosulfanyl group with the hydrolytic stability of the carbamate ester.

Properties

IUPAC Name

butyl N-(chlorosulfanylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-2-3-4-10-6(9)8-5-11-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJKNZWOPGDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NCSCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50801180
Record name Butyl [(chlorosulfanyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50801180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64831-38-5
Record name Butyl [(chlorosulfanyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50801180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl [(chlorosulfanyl)methyl]carbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of large-scale organic synthesis techniques. These methods often employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl [(chlorosulfanyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids like trifluoroacetic acid, catalytic hydrogenation reagents like palladium on carbon (Pd-C), and bases like piperidine .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonyl derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

Butyl [(chlorosulfanyl)methyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create new compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.

    Industry: It is used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of butyl [(chlorosulfanyl)methyl]carbamate involves the protection of amine groups through the formation of carbamate groups. This protection is achieved using reagents like di-tert-butyl dicarbonate (Boc2O), which forms a tetrahedral intermediate that eventually leads to the formation of the protected amine .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Registry Number Key Functional Groups Primary Applications Toxicity/Stability Notes
This compound Not listed in evidence Carbamate, chlorosulfanyl (-SCl) Hypothesized: Agrochemical intermediates Likely moderate hydrolysis sensitivity due to carbamate group
Chlorosulfuron 76341-69-0 Sulfonylurea, triazine, methoxy Herbicide (inhibits acetolactate synthase) Low mammalian toxicity; persistent in soil
Chlorosyringaldehyde 57-62-5 Benzaldehyde, chloro, hydroxy, methoxy Antimicrobial agent; plant signaling molecule Moderate phytotoxicity; oxidatively stable
Chlorotetracycline 500-28-7 Phosphorothioic acid ester, nitro Acaricide/insecticide (organophosphate class) High neurotoxicity; hydrolytically unstable
Chlorothion Not listed Organophosphate ester Insecticide (acetylcholinesterase inhibitor) High acute toxicity; environmental persistence

Structural and Functional Differences

Carbamate vs. Sulfonylurea/Organophosphate: this compound belongs to the carbamate class, which typically exhibits reversible acetylcholinesterase inhibition, unlike the irreversible action of organophosphates (e.g., Chlorothion) . Carbamates are generally less environmentally persistent than organophosphates but more hydrolytically stable than phosphorothioic acid esters (e.g., Chlorotetracycline) .

Chlorosulfanyl Group Reactivity :

  • The -SCl group in the target compound may confer electrophilic reactivity, enabling thiol-disulfide exchange reactions. This contrasts with Chlorosyringaldehyde’s chloro-aromatic system, which participates in radical-mediated processes .

Biological Activity: Chlorosulfuron’s herbicidal activity stems from its sulfonylurea backbone, which disrupts plant amino acid biosynthesis . In contrast, this compound’s mechanism would likely involve carbamate-mediated enzyme inhibition or thiol-group interactions.

Stability and Environmental Impact

  • Hydrolytic Stability : Carbamates like this compound degrade more rapidly in alkaline conditions compared to sulfonylureas (e.g., Chlorosulfuron), which exhibit longer soil half-lives .
  • Toxicity Profile: Organophosphates (e.g., Chlorothion) and phosphorothioic acid esters (e.g., Chlorotetracycline) are associated with higher acute toxicity to non-target organisms than carbamates .

Biological Activity

Butyl [(chlorosulfanyl)methyl]carbamate is a compound that has garnered attention in biochemical research due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfanyl group attached to a carbamate structure. The molecular formula is C5H10ClNO4SC_5H_{10}ClNO_4S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. This configuration contributes to its reactivity and ability to interact with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. The chlorosulfanyl group enhances the compound's reactivity, allowing it to modify enzyme activities by blocking substrate access at the active site. This mechanism is crucial for its role in biochemical studies focused on enzyme inhibition and protein interactions .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The compound interacts with various enzymes, potentially altering their function. This property makes it valuable for investigating biochemical pathways and understanding enzyme mechanisms in different biological contexts.

Study 1: Enzyme Interaction

A study conducted on a related carbamate derivative demonstrated its ability to inhibit acetylcholinesterase, an important enzyme in neurotransmission. The inhibition was quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. Such studies suggest that this compound may exhibit similar inhibitory properties.

Compound IC50 (µM) Target Enzyme
Related Carbamate Derivative25Acetylcholinesterase
This compoundTBDTBD

Study 2: Toxicity Assessment

In a toxicological study involving carbamates, animals exposed to high concentrations exhibited symptoms such as respiratory distress and weight loss. These findings underscore the importance of evaluating the safety profile of this compound before clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl [(chlorosulfanyl)methyl]carbamate
Reactant of Route 2
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Butyl [(chlorosulfanyl)methyl]carbamate

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